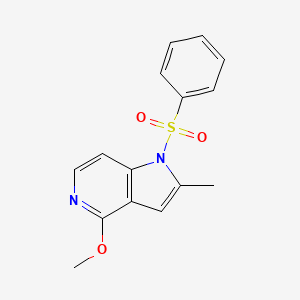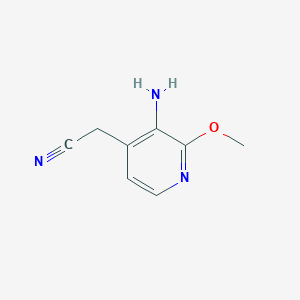![molecular formula C10H10N2OS B1378435 3-环丙基-6-甲基咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 1394042-82-0](/img/structure/B1378435.png)
3-环丙基-6-甲基咪唑并[2,1-b][1,3]噻唑-5-甲醛
描述
“3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It is also known as CITCO .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is represented by the formula C10H10N2OS . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” can be found in databases like PubChem . The compound has a molecular weight of 182.20 g/mol .科学研究应用
抗分枝杆菌剂
该化合物已被评估为抗分枝杆菌剂的潜力。 咪唑并[2,1-b][1,3]噻唑的衍生物已显示出对结核分枝杆菌 (Mtb) 的显着活性,其中某些衍生物对人细胞系显示出低细胞毒性 。这表明它在开发治疗结核病的新疗法方面具有潜力。
合成化学
在合成化学中,该化合物可以作为各种化学反应的前体。 它可以进行进一步的功能化以创造各种衍生物,这些衍生物可用于研究反应机理或开发新的合成方法 。
生物学评价
3-环丙基-6-甲基咪唑并[2,1-b][1,3]噻唑-5-甲醛的核心结构允许对其衍生物进行生物学评价。 这些评估可以导致发现具有潜在药理活性的化合物 。
ADMET预测
该化合物的衍生物可用于计算机模拟 ADMET(吸收、分布、代谢、排泄和毒性)预测研究。 这有助于了解新候选药物的药代动力学特性和潜在毒性 。
分子对接研究
可以使用该化合物进行分子对接研究,以预测其与各种生物靶标的结合亲和力。 这在药物发现过程中至关重要,以识别有希望的先导化合物 。
抗结核活性
该化合物的特定衍生物已被合成并测试其抗结核活性。 活性最强的化合物可以进一步优化以增强对结核病的疗效 。
化学性质分析
该化合物的独特结构,包含咪唑和噻唑环,使其成为化学性质分析的有趣研究对象。 研究人员可以研究其稳定性、反应性和与其他分子的相互作用 。
药物设计
由于其有希望的生物活性,该化合物可用于药物设计工作。 它的结构可以作为开发具有改善的功效和安全性特征的新药的支架 。
安全和危害
作用机制
Target of Action
Similar compounds have been studied for their antimycobacterial properties, suggesting that this compound may also target mycobacteria .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect the growth of mycobacteria, suggesting that this compound may also interfere with the biochemical pathways necessary for mycobacterial growth .
Result of Action
Similar compounds have been shown to inhibit the growth of mycobacteria, suggesting that this compound may have similar effects .
生化分析
Biochemical Properties
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the overall biochemical pathway.
Cellular Effects
The effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. The exact pathways and enzymes involved can vary depending on the cellular context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is crucial for its activity . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
3-cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-8(4-13)12-9(7-2-3-7)5-14-10(12)11-6/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCKNCUHZMOQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















